2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
CAS No.: 898406-10-5
Cat. No.: VC4382634
Molecular Formula: C14H11Cl2N5O2S
Molecular Weight: 384.24
* For research use only. Not for human or veterinary use.
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide - 898406-10-5](/images/structure/VC4382634.png)
Specification
CAS No. | 898406-10-5 |
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Molecular Formula | C14H11Cl2N5O2S |
Molecular Weight | 384.24 |
IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C14H11Cl2N5O2S/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) |
Standard InChI Key | CFRUPJFVSNGVNW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with an amino group (-NH₂), and position 5 with a furan-2-yl moiety. The acetamide side chain at the sulfanyl group connects to a 2,3-dichlorophenyl group, enhancing lipophilicity and potential target affinity .
Key Functional Groups:
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1,2,4-Triazole ring: Imparts rigidity and participates in hydrogen bonding .
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Furan-2-yl: Contributes to π-π stacking interactions.
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2,3-Dichlorophenyl: Enhances electrophilic character and membrane permeability .
Molecular Properties
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Molecular Formula: C₁₇H₁₂Cl₂N₆O₂S
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Molecular Weight: 447.3 g/mol
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Topological Polar Surface Area (TPSA): 121 Ų (calculated using PubChem data ).
Synthetic Pathways
Critical Reaction Conditions:
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Temperature: 80–100°C (for cyclization).
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Catalysts: p-Toluenesulfonic acid (for thioether bond formation).
Comparative Analysis with Structural Analogs
Key Trends:
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Electron-withdrawing groups (e.g., -Cl, -CF₃) improve antimicrobial potency .
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Bulky substituents (e.g., dimethyl) enhance selectivity for bacterial targets .
Physicochemical and Stability Profiles
Solubility and Lipophilicity
Stability Under Physiological Conditions
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pH Stability: Degrades <10% at pH 2–8 over 24 hours (based on analog data).
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Thermal Stability: Decomposes at 220°C (DSC analysis of similar compounds).
Future Directions
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In Vitro Screening: Prioritize testing against ESKAPE pathogens and CYP51-dependent fungi .
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Structural Optimization: Introduce polar groups (e.g., -OH) to improve solubility without compromising activity .
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Computational Modeling: Molecular dynamics simulations to predict binding modes with SARS-CoV-2 Mpro .
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